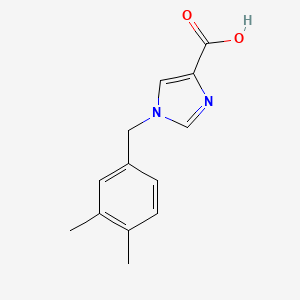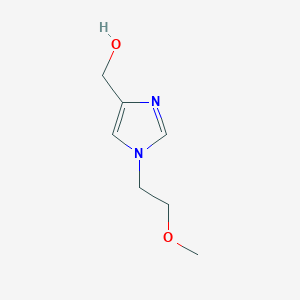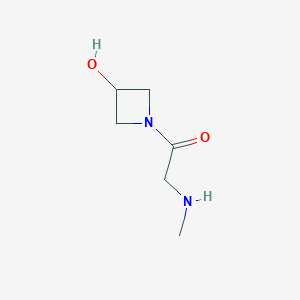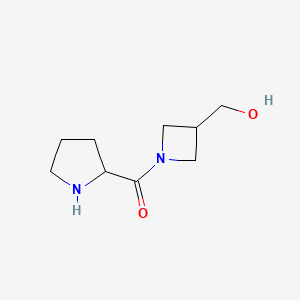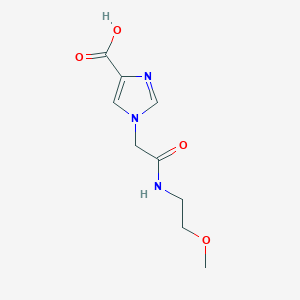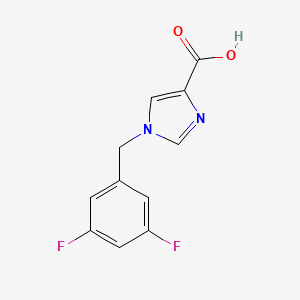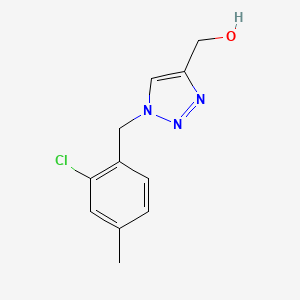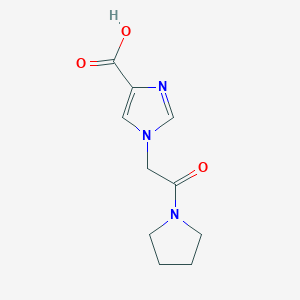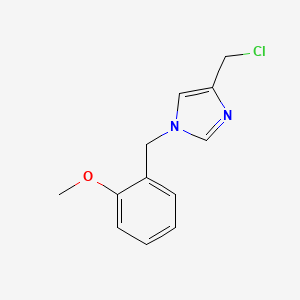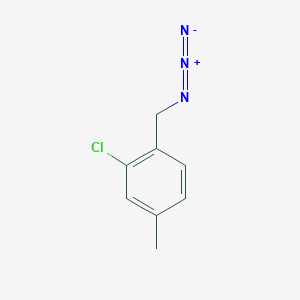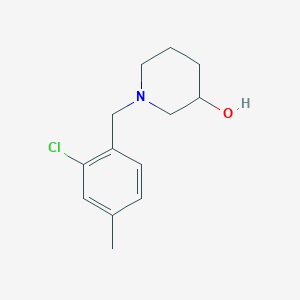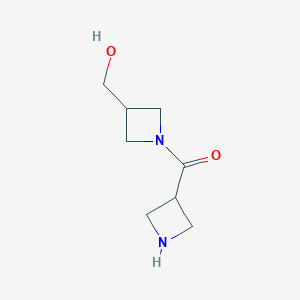![molecular formula C8H13F3O2S B1474892 1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol CAS No. 1701746-90-8](/img/structure/B1474892.png)
1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol
Übersicht
Beschreibung
1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol is a useful research compound. Its molecular formula is C8H13F3O2S and its molecular weight is 230.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Highly Stereocontrolled Synthesis
A study demonstrated the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution. This process leveraged the enantiomeric purity of 1,1,1-trifluoro-3-(phenylthio)propan-2-ol, converting it into trifluoro-2,3-epoxypropane or using it in subsequent reactions as latent epoxypropane through sulfonium salt formation (Shimizu, Sugiyama, & Fujisawa, 1996).
Physicochemical Properties in Aqueous Solutions
Research on 1,1,1-trifluoro-propan-2-ol's (TFIP) miscibility with water through molecular dynamics simulations revealed insights into the physicochemical properties of fluorinated organic molecules. The study focused on the behavior of trifluoromethyl groups in water, showing concentration-dependent hydration shell structures around these groups, which influence TFIP's miscibility with water compared to other fluorinated compounds (Fioroni, Burger, Mark, & Roccatano, 2003).
Novel Synthetic Pathways
Another study outlined a novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via stereoselective processing and palladium-catalyzed cycloisomerization, starting from 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-l-ols. This pathway highlights the compound's role in creating complex molecular structures (Zhang, Zhao, & Lu, 2007).
Hydrogen Bonding and Crystal Structures
Trifluoromethylated alcohols' inter- and intra-molecular hydrogen bonding was explored through X-ray crystal structures. Studies such as these provide valuable information on the molecular interactions and structural configurations of trifluoromethylated compounds, contributing to the understanding of their properties and reactivities (Singh, Twamley, & Shreeve, 2001).
Synthesis and Reactivity
Investigations into the synthesis and reactivity of related compounds, such as the preparation of trifluoromethylthiirane and its reactions with various electrophilic and nucleophilic reagents, shed light on the versatile chemical reactivity of trifluoromethylated compounds. This research contributes to the broader field of fluorine chemistry by exploring new synthetic routes and reactivity patterns (Bekker, Popkova, Rozov, & Knunyants, 1984).
Wirkmechanismus
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe .
Mode of Action
It is suggested that it may activate epoxide through hydrogen bonding interaction .
Biochemical Pathways
It is suggested that it may be involved in the chemical fixation of CO2 with various epoxides to the respective cyclic carbonates .
Pharmacokinetics
It is known to be a colorless liquid that is soluble in water and organic solvents, which may influence its bioavailability.
Action Environment
Its effective chemical shift dispersion under conditions of varying polarity has been studied .
Biochemische Analyse
Biochemical Properties
1,1,1-Trifluoro-3-[(2-methyloxolan-3-yl)sulfanyl]propan-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrogen bonding interactions, which can activate epoxides . These interactions are essential for its role as an organocatalyst in chemical fixation reactions. Additionally, the trifluoromethyl group in its structure enhances its reactivity and stability in biochemical environments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its molecular mechanism. These interactions can lead to changes in the conformation and activity of target proteins, ultimately affecting cellular processes.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-3-(2-methyloxolan-3-yl)sulfanylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2S/c1-5-6(2-3-13-5)14-4-7(12)8(9,10)11/h5-7,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRZFAQSPOUVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


